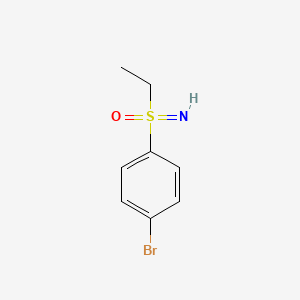
1-Bromo-4-(ethylsulfonimidoyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(ethylsulfonimidoyl)benzene is a chemical compound with the CAS Number: 1935164-83-2 . It has a molecular weight of 248.14 and its IUPAC name is 4-bromo-S-ethylidenebenzenesulfinamide . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10BrNOS . The InChI code for this compound is 1S/C8H10BrNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1H3,(H2,10,11) .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 248.14 . It is typically stored at room temperature .Applications De Recherche Scientifique
Multi-Coupling Reagent
- Application : 1-Bromo-4-(ethylsulfonimidoyl)benzene is used as a multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. These can be transformed into enones or dienones, demonstrating its versatility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Synthesis of Aromatic Compounds
- Application : It's involved in the synthesis of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines and their transformation into ethyl 5-aryl-1H-pyrrole-2-carboxylates, indicating its role in creating complex aromatic structures (Petrov, Kalyazin, & Somov, 2021).
Fluorescence Properties
- Application : The compound exhibits interesting fluorescence properties. In solution, it shows a fluorescence intensity that is significantly amplified in the solid state, highlighting its potential in materials science for applications requiring fluorescence (Liang Zuo-qi, 2015).
Catalyst in Organic Synthesis
- Application : It's used as an efficient catalyst for the synthesis of substituted indoles under solid-state conditions, signifying its importance in facilitating organic synthesis reactions (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Building Blocks for Molecular Electronics
- Application : Serves as a precursor for the synthesis of molecular wires in molecular electronics, reflecting its potential in advancing nanotechnology and electronics (Stuhr-Hansen et al., 2005).
X-Ray Crystallography
- Application : The compound's crystal structure has been studied, offering insights into its geometric parameters and intermolecular interactions, crucial for understanding its chemical behavior and potential applications in crystallography (Chekhlov, 2004).
Bromine Atom-Transfer Radical Addition
- Application : Used in bromine atom-transfer radical addition reactions in aqueous media, indicating its utility in creating brominated organic compounds (Yorimitsu et al., 2001).
Synthesis of Graphene Nanoribbons
- Application : Acts as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, essential for developing nanoscale electronic devices (Patil et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-ethyl-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMQJOMQKHVCPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)
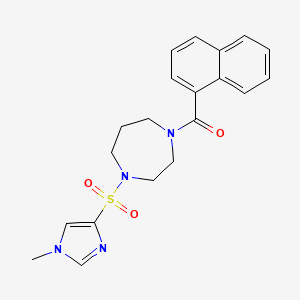
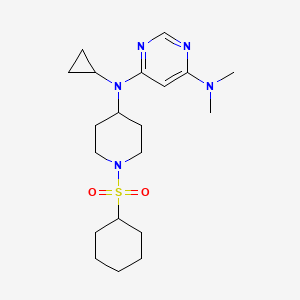
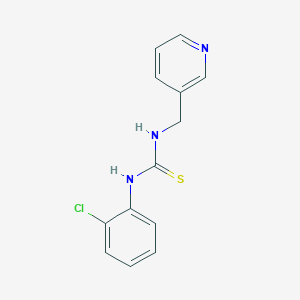
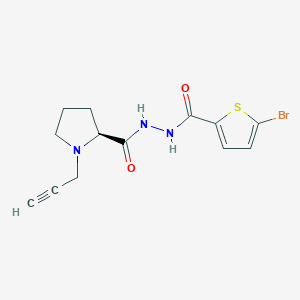
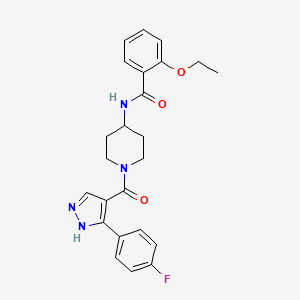
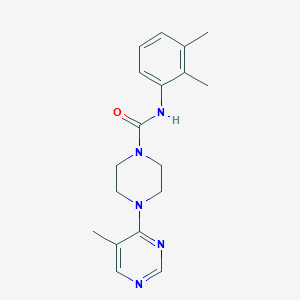
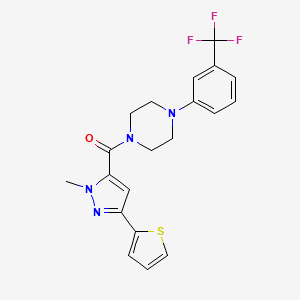

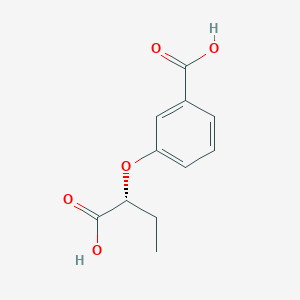
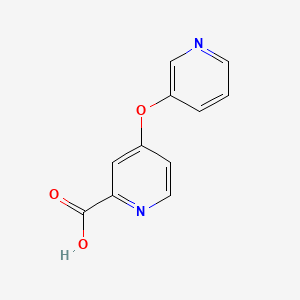
![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)
